An In-depth Technical Guide to 4-Thujanol: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 4-Thujanol: Chemical Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of 4-thujanol (also known as sabinene (B1680474) hydrate), a bicyclic monoterpenoid alcohol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, stereoisomers, physicochemical properties, and biological activities. The guide includes detailed experimental protocols and visual diagrams to support further research and application development.
Chemical Structure and Stereoisomerism
4-Thujanol, systematically named 2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol, is a saturated bicyclic monoterpene alcohol.[1] Its structure consists of a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring. The presence of three chiral centers gives rise to four stable stereoisomers, which are typically classified as cis and trans isomers based on the relative orientation of the isopropyl group and the methyl/hydroxyl group.[2][3]
The four primary stereoisomers are:
-
(+)-(1R,4S)-trans-4-Thujanol
-
(-)-(1S,4R)-trans-4-Thujanol
-
(+)-(1R,4R)-cis-4-Thujanol
-
(-)-(1S,4S)-cis-4-Thujanol
The naturally occurring enantiomer in Norway spruce is (+)-trans-4-thujanol.[4] The (E)-(R) designation is also used, with (E)-(R)-4-thujanol corresponding to a trans isomer.[5]
Physicochemical and Spectroscopic Properties
4-Thujanol is a white crystalline solid at room temperature with a characteristic minty, eucalyptus-like, and woody odor.[6][7] It is practically insoluble in water but soluble in organic solvents like ethanol.[1][6] A summary of its key properties is presented in the tables below.
Table 1: General and Physicochemical Properties of 4-Thujanol
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈O | [6][8][9] |
| Molecular Weight | 154.25 g/mol | [6][8][9] |
| Appearance | White crystalline solid | [6] |
| Odor | Minty, eucalyptus, green, terpenic | [6] |
| CAS Number | 546-79-2 (unspecified stereoisomer) | [5] |
| Melting Point | 58-62 °C | [7] |
| Boiling Point | 200-201 °C | [7] |
| Water Solubility | 440.5 mg/L (estimated at 25 °C) | [7] |
| logP (o/w) | 2.351 (estimated) | [7] |
| Optical Activity | [α]²⁰/D +31.5±2° (c=1% in ethanol) for Sabinene hydrate (B1144303) | [10] |
Table 2: Spectroscopic and Chromatographic Data for 4-Thujanol Isomers
| Parameter | Isomer | Value | Reference |
| ¹H NMR (CDCl₃) | (E)-(R)-4-thujanol | See Table 3 below | [10] |
| ¹³C NMR (CDCl₃) | (E)-(R)-4-thujanol | See Table 3 below | [10] |
| Kovats RI (non-polar) | trans | 1058 | [11] |
| Kovats RI (non-polar) | cis | 1058 | [12] |
| Kovats RI (polar) | trans | 1483 | [11] |
| Kovats RI (polar) | cis | 1483 | [12] |
Table 3: ¹H and ¹³C NMR Chemical Shifts for (E)-(R)-4-Thujanol in CDCl₃
| Atom No. | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity, J (Hz) |
| 1 | 29.5 | 0.81 | m |
| 2 | 75.3 | - | - |
| 3 | 36.3 | 1.95 / 1.70 | m / m |
| 4 | 22.1 | 1.80 | m |
| 5 | 31.4 | 0.52 | m |
| 6 | 17.5 | 0.45 / 0.11 | t, 4.8 / dd, 8.2, 4.8 |
| 7 | 33.1 | 1.74 | sept, 6.8 |
| 8 | 21.0 | 0.92 | d, 6.8 |
| 9 | 20.6 | 0.90 | d, 6.8 |
| 10 | 25.2 | 1.22 | s |
| Data sourced from the analysis of natural (E)-(R)-4-thujanol from Thymus vulgaris.[10] |
Biological Activity and Mechanism of Action
The biological activities of 4-thujanol are of significant interest, particularly its roles as an insect anti-attractant and a broad-spectrum antimicrobial agent.
Insect Anti-Attractant Activity
(+)-trans-4-Thujanol is a potent anti-attractant for the Eurasian spruce bark beetle, Ips typographus, a major pest of spruce forests.[3][4] This compound is more abundant in the bark of younger, less suitable host trees, suggesting it plays a role in host selection by the beetle.[3]
Mechanism of Action: The repellent effect is mediated by a specific olfactory sensory pathway. Studies have shown that (+)-trans-4-thujanol is a specific ligand for the odorant receptor ItypOR23 , which is expressed in the olfactory sensory neurons of Ips typographus.[13] Binding of 4-thujanol to this receptor triggers a neuronal signal that is interpreted as a repellent cue, guiding the beetle away from the source. This interaction is a key component of the tree's natural defense mechanism.
Antimicrobial Activity
Sabinene hydrate exhibits broad-spectrum antimicrobial activity, with a notable efficacy against Gram-positive bacteria.[1][8][14] Its mechanism of action is consistent with that of other phenolic monoterpenoids, which primarily target the integrity and function of the microbial cell membrane.
Proposed Mechanisms of Action:
-
Membrane Disruption: As a lipophilic molecule, 4-thujanol can intercalate into the bacterial cytoplasmic membrane, disrupting the lipid bilayer. This increases membrane fluidity and permeability, leading to the leakage of essential intracellular components like ions and ATP, and ultimately causing cell death.
-
Inhibition of Efflux Pumps: Sabinene hydrate has been shown to inhibit bacterial efflux pumps.[6] These pumps are a key mechanism of multidrug resistance, actively transporting antimicrobial agents out of the cell. By inhibiting these pumps, 4-thujanol can restore or enhance the efficacy of other antibiotics.
-
Biofilm Inhibition: The compound is an effective inhibitor of biofilm formation in both E. coli and S. aureus.[6] By preventing bacteria from forming these protective communities, it renders them more susceptible to antimicrobial treatments and host immune responses.
Table 4: Antimicrobial Activity (MIC) of Sabinene Hydrate
| Microorganism | Type | MIC (mg/mL) | Reference |
| Bacillus subtilis | Gram-positive Bacteria | 0.0312 | [1][8][14] |
| Staphylococcus aureus | Gram-positive Bacteria | 0.0625 | [1][8][14] |
| Escherichia coli | Gram-negative Bacteria | 0.125 | [1][8][14] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | > 0.75 (Resistant) | [1][8] |
| Candida albicans | Yeast | 0.125 | [1][8][14] |
| Candida krusei | Yeast | 0.25 | [1][8] |
| Candida parapsilosis | Yeast | 0.75 | [1][8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of 4-thujanol, based on published literature.
Synthesis of 4-Thujanol Stereoisomers
This protocol describes a method for the synthesis of all four stereoisomers of 4-thujanol starting from (-)-sabinene (B131225), adapted from the procedure outlined by Schiebe et al. (2019).[2]
Protocol:
-
Step 1: Dihydroxylation of (-)-Sabinene
-
Materials: (-)-Sabinene, N-methylmorpholine N-oxide (NMO), osmium tetroxide (OsO₄) solution (e.g., 4% in water), acetone (B3395972), water, sodium sulfite (B76179).
-
Procedure:
-
Dissolve (-)-sabinene in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add NMO (approx. 1.5 equivalents) to the solution.
-
Add a catalytic amount of OsO₄ solution and stir the mixture at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sabinene diol.
-
-
-
Step 2: Oxidative Cleavage to Sabinaketone
-
Materials: Crude sabinene diol, sodium periodate (B1199274) (NaIO₄), dichloromethane (B109758) (DCM), water.
-
Procedure:
-
Dissolve the crude diol in DCM.
-
Add an aqueous solution of NaIO₄ (approx. 2-3 equivalents).
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC or GC-MS.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield sabinaketone.
-
-
-
Step 3: Grignard Reaction to form 4-Thujanol
-
Materials: Sabinaketone, methyllithium (B1224462) (MeLi) or methylmagnesium bromide (MeMgBr) solution in ether, anhydrous diethyl ether, saturated ammonium (B1175870) chloride solution.
-
Procedure:
-
Dissolve sabinaketone in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add the MeLi or MeMgBr solution (approx. 1.2-1.5 equivalents) via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC-MS).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of the four 4-thujanol stereoisomers.
-
-
Analytical Separation of Stereoisomers
-
Technique: Enantioselective Gas Chromatography (GC).
-
Column: A chiral stationary phase is required. A β-cyclodextrin phase column (e.g., Hydrodex β-6TBDM) is effective for separating all four stereoisomers.[2]
-
Typical GC Conditions:
-
Injector Temperature: 220 °C
-
Carrier Gas: Hydrogen or Helium
-
Oven Program: Start at 60 °C, hold for 1 min, ramp at 2 °C/min to 180 °C, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Expected Elution Order: The elution order on a β-cyclodextrin column is typically: (+)-trans, (-)-trans, (+)-cis, (-)-cis.[3]
-
Bark Beetle Repellency Assay (Field Trapping)
This protocol is adapted from field experiments testing the anti-attractant properties of (+)-trans-4-thujanol on Ips typographus.[4]
-
Objective: To quantify the reduction in beetle attraction to a pheromone source when an anti-attractant is present.
-
Materials:
-
Cross-vane flight intercept traps.
-
Commercial aggregation pheromone dispensers for I. typographus (containing 2-methyl-3-buten-2-ol (B93329) and (S)-cis-verbenol).
-
Dispensers for the test compound ((+)-trans-4-thujanol) with controlled release rates (e.g., low, medium, high dose).
-
Control dispensers (empty or solvent only).
-
-
Experimental Design:
-
Set up a grid or line of traps in a suitable forest environment, ensuring a minimum distance of 15-20 meters between traps to avoid interference.
-
Employ a randomized block design. Each block should contain one of each treatment combination.
-
Treatments:
-
T1: Pheromone dispenser only (Positive Control).
-
T2: Pheromone dispenser + Low-dose 4-thujanol.
-
T3: Pheromone dispenser + Medium-dose 4-thujanol.
-
T4: Pheromone dispenser + High-dose 4-thujanol.
-
T5: 4-Thujanol dispenser only (to test for inherent attraction).
-
T6: Empty trap (Negative Control).
-
-
Rotate the positions of the treatments within each block periodically (e.g., every 2-3 days) to account for positional bias.
-
-
Data Collection and Analysis:
-
Collect trapped beetles at each rotation.
-
Count the total number of I. typographus and identify their sex.
-
Calculate the mean catch per treatment.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA or a Generalized Linear Model) to determine if there are significant differences in catch between the control and the 4-thujanol treatments.
-
Calculate the percent reduction in catch relative to the pheromone-only control. A dose-response relationship can be plotted.[15]
-
Conclusion
4-Thujanol is a multifaceted monoterpenoid with a well-defined chemical structure and a range of interesting biological activities. Its role as a specific anti-attractant for the spruce bark beetle, mediated by the ItypOR23 odorant receptor, presents a clear mechanism that can be leveraged for the development of novel, environmentally benign pest management strategies. Furthermore, its broad-spectrum antimicrobial properties, including the ability to inhibit biofilms and efflux pumps, highlight its potential as a lead compound for new antibacterial agents. The experimental protocols provided herein offer a foundation for the synthesis, analysis, and further investigation of this promising natural product.
References
- 1. In Situ Antimicrobial Properties of Sabinene Hydrate, a Secondary Plant Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-attractant activity of (+)-trans-4-thujanol for Eurasian spruce bark beetle Ips typographus: Novel potency for females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thujanol (C10H18O) CAS N° 546-79-2 [lahn.bio]
- 6. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sabinene hydrate, 546-79-2 [thegoodscentscompany.com]
- 8. In Situ Antimicrobial Properties of Sabinene Hydrate, a Secondary Plant Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lahn.bio [lahn.bio]
- 11. trans-4-Thujanol [webbook.nist.gov]
- 12. 4-Thujanol, cis-(+-)- | C10H18O | CID 20055523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
